molecular formula C14H18N6O2 B2474329 1-allyl-7-ethyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione CAS No. 923376-84-5

1-allyl-7-ethyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione

Cat. No. B2474329
CAS RN: 923376-84-5
M. Wt: 302.338
InChI Key: LABOTFIEQFPHSW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C14H18N6O2. The average mass is 302.332 Da and the monoisotopic mass is 302.149109 Da .

Scientific Research Applications

Anticancer, Anti-HIV, and Antimicrobial Activities

A study explored the synthesis of triazino and triazolo[4,3-e]purine derivatives, including those similar in structure to the compound . It was found that certain compounds exhibited significant anticancer activity against melanoma, lung cancer, and breast cancer cell lines. Additionally, some derivatives showed moderate anti-HIV activity and notable antimicrobial properties against various pathogens, although they had limited antifungal activity (Ashour et al., 2012).

Molecular Structure and Characterization

Another study focused on the synthesis and characterization of allylic derivatives of 6-amino-3-methyl-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, which are structurally related to the compound of interest. The research provided insights into the molecular structures of these derivatives through various techniques such as 2D-NMR, X-ray diffraction, and hydrogen bonding analysis (Hwang et al., 2006).

Anti-Proliferative Agents

A recent study synthesized novel fused [1,2,3]triazolo[4',5':3,4]pyrrolo[2,1-f]purine derivatives and evaluated them as anti-proliferative agents against various human cancer cell lines. Some derivatives showed strong activity, comparable to standard cancer drugs, highlighting the potential of these compounds in cancer therapy (Sucharitha et al., 2021).

Psychotropic Activity

Research on arylpiperazine derivatives of purine-2,6-diones, including structures similar to the compound , demonstrated potential psychotropic activities. The compounds were found to exhibit antidepressant and anxiolytic properties, which were linked to their interactions with serotonin receptors (Chłoń-Rzepa et al., 2013).

Antiasthmatic Agents

A study on the synthesis of xanthene derivatives, structurally related to the compound , explored their potential as antiasthmatic agents. The research aimed to develop compounds with vasodilatory activity for the treatment of asthma (Bhatia et al., 2016).

properties

IUPAC Name

7-ethyl-3,9-dimethyl-1-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O2/c1-5-7-20-13-15-11-10(19(13)8-9(3)16-20)12(21)18(6-2)14(22)17(11)4/h5H,1,6-8H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LABOTFIEQFPHSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C3N2CC(=NN3CC=C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-ethyl-3,9-dimethyl-1-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

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